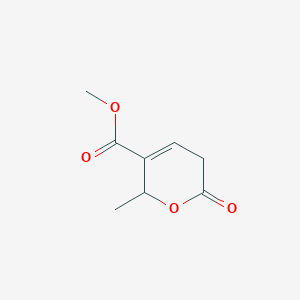
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate typically involves the reaction of methyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction is carried out in the presence of acetic anhydride and glacial acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is used in scientific research for its potential biological activities. It is investigated for its cytotoxic profiles against oral human normal and tumor cells . The compound is also used as a reagent to study alpha, beta-unsaturated carbonyl compounds and their interactions with biological systems .
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . The compound’s structure allows it to interact with specific molecular targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: A similar compound with a slightly different structure and similar applications.
Methyl 2-pyrone-3-carboxylate: Another related compound used in similar research contexts.
Uniqueness
Methyl 2-methyl-6-oxo-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. Its ability to activate caspases and its potential cytotoxic effects make it a valuable compound for research in medicinal chemistry and drug development.
Propiedades
Número CAS |
184421-28-1 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-oxo-2,5-dihydropyran-3-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-5-6(8(10)11-2)3-4-7(9)12-5/h3,5H,4H2,1-2H3 |
Clave InChI |
PUKVRYMUPGKLKA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CCC(=O)O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
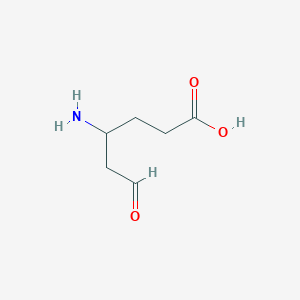
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
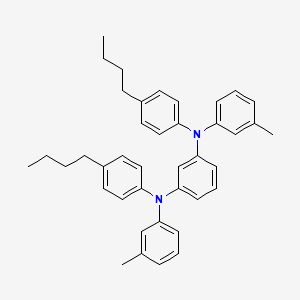
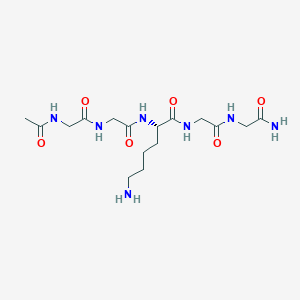

![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
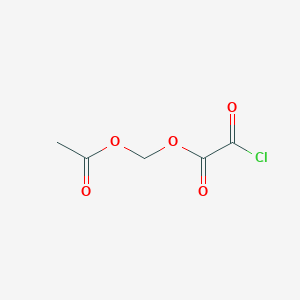
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
